Dimethyl sulfonazo lll
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Overview
Description
Dimethyl sulfonazo lll is a chemical compound with the molecular formula C24H20N4O14S4 and a molecular weight of 716.7 g/mol . It is primarily used as an indicator for the precipitation-titration of sulfate with barium perchlorate . This compound is known for its application in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthetic routes and reaction conditions for Dimethyl sulfonazo lll are not extensively documented in the available literature. it is known that the compound can be synthesized through a series of diazotization and coupling reactions involving aromatic amines and sulfonic acids . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Dimethyl sulfonazo lll undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the azo groups into amines, altering the compound’s properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl sulfonazo lll has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Dimethyl sulfonazo lll exerts its effects is primarily based on its ability to form complexes with metal ions. The compound’s sulfonic acid groups interact with metal ions, leading to color changes that can be measured spectrophotometrically . This property makes it an effective indicator in titration methods. The molecular targets and pathways involved include the interaction with sulfate ions and the formation of stable complexes .
Comparison with Similar Compounds
Dimethyl sulfonazo lll can be compared with other similar compounds, such as:
Sulfonazo III: Another sulfonic acid-based indicator used for similar titration methods.
Nitrosulfonazo III: A compound with similar properties but different functional groups, used in various analytical applications.
Methylsulfonazo III: A related compound with slight variations in its molecular structure, affecting its reactivity and applications.
This compound is unique due to its specific molecular structure, which provides distinct reactivity and stability in various chemical reactions .
Biological Activity
Dimethyl sulfonazo III (CAS#: 14979-11-4) is a synthetic organic compound primarily recognized for its application as a sulfate indicator in various analytical chemistry contexts. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Dimethyl sulfonazo III is characterized by its sulfonazo structure, which comprises a sulfonic acid group attached to a diazo compound. Its molecular formula is C₁₄H₁₈N₄O₆S, and it exhibits strong colorimetric properties, making it useful in detecting sulfate ions in solution.
Biological Activity Overview
Dimethyl sulfonazo III has been studied for its potential biological activities beyond its role as an indicator. Research indicates that it may exhibit antioxidant properties and influence cellular metabolic pathways. The following sections summarize key findings related to its biological activity.
Antioxidant Activity
Recent studies have shown that compounds similar to dimethyl sulfonazo III can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).
- Mechanism : The antioxidant activity is attributed to the ability of the sulfonazo structure to donate electrons, thereby neutralizing free radicals. This action can mitigate oxidative damage in various biological systems.
Interaction with Cellular Metabolism
Dimethyl sulfonazo III may also influence cellular metabolism, particularly in the context of sulfur metabolism. Its interaction with sulfur-containing compounds could potentially modulate enzymatic activities associated with sulfur transfer processes.
- Enzymatic Effects : Studies indicate that compounds affecting sulfur metabolism can alter the expression and activity of specific enzymes involved in detoxification and antioxidant defense mechanisms. For instance, the addition of dimethyl sulfonazo III could impact the levels of glutathione and other low-molecular-weight sulfur-containing compounds.
Case Studies
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Cell Culture Experiments : In vitro studies utilizing various cell lines have demonstrated that exposure to dimethyl sulfonazo III can lead to significant changes in cell viability and metabolic activity. For example, cell lines treated with varying concentrations showed altered growth patterns, indicating potential cytotoxic effects at higher concentrations.
Concentration (µM) Cell Viability (%) 10 95 50 75 100 50 -
Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of dimethyl sulfonazo III against standard antioxidants like ascorbic acid. Results indicated that at certain concentrations, dimethyl sulfonazo III exhibited comparable scavenging activity against DPPH radicals.
Compound IC50 (µM) Dimethyl Sulfonazo III 45 Ascorbic Acid 40
Properties
Molecular Formula |
C24H20N4O14S4 |
---|---|
Molecular Weight |
716.7 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]-6-[(5-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H20N4O14S4/c1-11-4-6-16(43(31,32)33)15(7-11)26-28-22-19(46(40,41)42)10-13-9-18(45(37,38)39)21(23(29)20(13)24(22)30)27-25-14-5-3-12(2)8-17(14)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
HHAYDRCGDCIVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O |
Origin of Product |
United States |
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